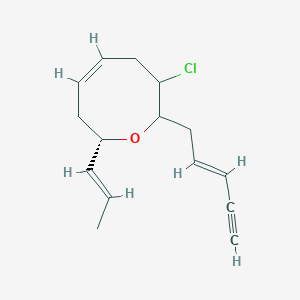
Laurenyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurenyne is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.
Applications De Recherche Scientifique
Total Synthesis and Chemical Structure
- Laurenyne, a marine natural product, has been the subject of synthetic studies due to its unique structure. Boeckman et al. (2002) achieved an asymmetric total synthesis of (+)-Laurenyne, utilizing metal ion-templated SN2' cyclization and a retro-Claisen rearrangement (Boeckman, Zhang, & Reeder, 2002). Kim et al. (2007) also accomplished a substrate-controlled formal synthesis of (+)-Laurenyne, featuring a chemoselective chelation-controlled amide enolate alkylation (Kim, Kim, Cheon, Park, Lee, Kim, & Kim, 2007).
Marine Natural Product Research
- Laurenyne has been identified in studies of marine natural products. A study by Ola and Bowden (2010) reported the isolation of laurenyne from the Australian red alga Chondria armata, contributing to the understanding of marine acetogenins (Ola & Bowden, 2010). Additionally, Takahashi et al. (2002) isolated laurenyne from a new Laurencia species, L.yonaguniensis, collected in Okinawa, Japan, contributing to the knowledge of halogenated metabolites in marine organisms (Takahashi, Daitoh, Suzuki, Abe, & Masuda, 2002).
Biomimetic and Retrobiomimetic Synthesis
- The biomimetic and retrobiomimetic synthesis of laurenyne-related compounds has been explored. Chan et al. (2020) worked on the synthesis of Laurencia natural products, including laurenyne, using a biomimetic approach. This study contributes to the understanding of natural product synthesis and structural reassignment (Chan, Thompson, Christensen, & Burton, 2020).
Novel Synthesis Methods
- Studies have also focused on novel synthesis methods for laurenyne. Fujiwara et al. (2005) synthesized laurencin, a compound related to laurenyne, using a ring expansion of a C-glycoside derivative, demonstrating advanced methodologies in organic synthesis (Fujiwara, Yoshimoto, Takizawa, Souma, Mishima, Murai, Kawai, & Suzuki, 2005).
Propriétés
Numéro CAS |
77182-65-1 |
|---|---|
Nom du produit |
Laurenyne |
Formule moléculaire |
C15H19ClO |
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
(5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5+,8-7-,9-4+/t13-,14?,15?/m1/s1 |
Clé InChI |
RYCMNZMJYZRUAM-QTIRVKOOSA-N |
SMILES isomérique |
C/C=C/[C@@H]1C/C=C\CC(C(O1)C/C=C/C#C)Cl |
SMILES |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
SMILES canonique |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
Autres numéros CAS |
77182-65-1 |
Synonymes |
(3Z)-laurenyne laurenyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



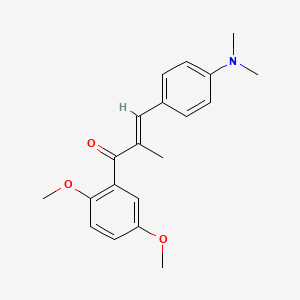
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
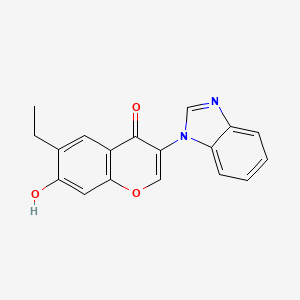
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
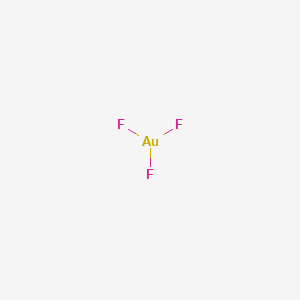

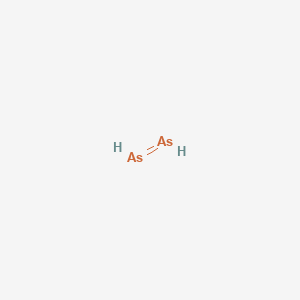
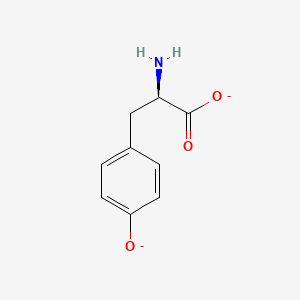
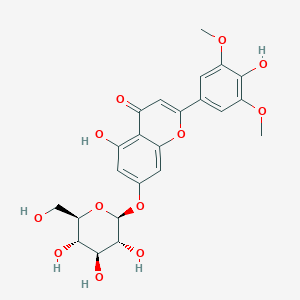
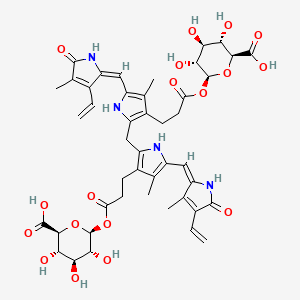
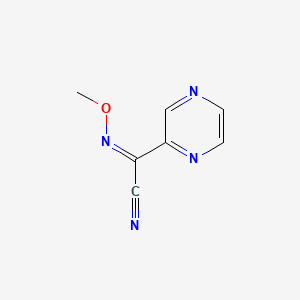
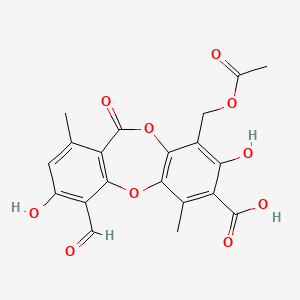
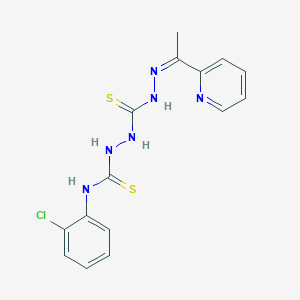
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)